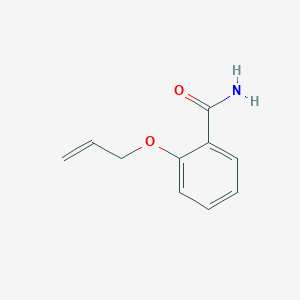

2-Allyloxybenzamide

Description

2-Allyloxybenzamide (IUPAC: 2-(prop-2-en-1-yloxy)benzamide) is a benzamide derivative characterized by an allyloxy (-O-CH₂-CH=CH₂) substituent at the ortho position of the benzamide ring. This compound has garnered interest due to its structural features, which influence its crystallographic packing and physicochemical behavior. Its synthesis typically involves the reaction of 2-hydroxybenzamide with allyl bromide in the presence of a base like potassium hydroxide, followed by purification via column chromatography .

Properties

CAS No. |

14520-53-7 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

2-prop-2-enoxybenzamide |

InChI |

InChI=1S/C10H11NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H2,11,12) |

InChI Key |

FZEIWORKISALCO-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=CC=C1C(=O)N |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)N |

Other CAS No. |

14520-53-7 |

Pictograms |

Irritant |

solubility |

0.01 M |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparison with Similar Compounds

Comparison with 2-Propoxybenzamide

The most detailed structural comparison available is between 2-allyloxybenzamide and 2-propoxybenzamide (which has a propyloxy group instead of allyloxy). Key differences include:

The allyloxy group introduces greater conformational flexibility and stronger intermolecular interactions (e.g., C–H···π), leading to tighter crystal packing compared to the saturated propoxy analogue. This difference may impact solubility, melting points, and reactivity .

Other Structurally Related Compounds

- 2-(N-Allylsulfamoyl)-N-propylbenzamide: This compound features an allylsulfamoyl group (-SO₂-NH-CH₂-CH=CH₂) instead of allyloxy.

- 5-Amino-N-butyl-2-prop-2-enoxybenzamide: A derivative with additional amino and butyl groups.

Functional and Application Differences

In contrast, sulfonamide variants like 2-(N-allylsulfamoyl)-N-propylbenzamide may find use in pharmaceutical contexts owing to sulfonamides’ known bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.